molecular formula C18H23NO3S B2363596 N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351652-04-4

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2363596
CAS No.: 1351652-04-4
M. Wt: 333.45
InChI Key: IYKUETIRVRJASE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a complex structure with both aromatic and sulfonamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Ethanesulfonamide Backbone: This can be achieved by reacting ethanesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions. For instance, 2,3-dimethylphenylamine can be reacted with 4-ethylphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalyst Optimization: Using more efficient catalysts to speed up the reaction and reduce costs.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-(4-methylphenoxy)ethanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2,3-dimethylphenyl)-2-(4-isopropylphenoxy)ethanesulfonamide: Contains an isopropyl group instead of an ethyl group.

Uniqueness

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both 2,3-dimethylphenyl and 4-ethylphenoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-16-8-10-17(11-9-16)22-12-13-23(20,21)19-18-7-5-6-14(2)15(18)3/h5-11,19H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKUETIRVRJASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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